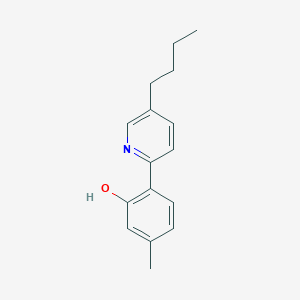![molecular formula C22H32N4O3 B5517911 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)
3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their spirocyclic structures, which often exhibit significant biological activity. The focus on this compound encompasses understanding its synthesis, structural characteristics, and the diversity of its chemical behavior and properties.
Synthesis Analysis
The synthesis of spirocyclic compounds like this involves intricate organic synthesis techniques. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate has been reported to produce ethyl 6′-aryl-2′-(2-hydroxyphenyl)-11′,11′-dimethyl-3′,4,4′,13′-tetraoxospiro[2,5-cyclohexadiene-1,9′-(7′-oxa-2′,12′-diazatetracyclo[6.5.1.01,5.08,12]tetradec-5′-ene)]-14′-carboxylates, which are regarded as bridged analogs of pyrrolizidine alkaloids (Konovalova et al., 2013).
Molecular Structure Analysis
X-ray analysis and other structural determination techniques are pivotal for confirming the molecular structure of such compounds. The detailed structural analysis helps in understanding the stereochemistry and spatial arrangement, crucial for the compound's reactivity and interaction with biological systems.
Chemical Reactions and Properties
The chemical behavior of this compound is versatile, participating in various reactions due to its functional groups and spirocyclic structure. For example, transformations involving alkylation, ring closure reactions, and interactions with nucleophiles have been explored to generate a diverse library of derivatives (Roman, 2013).
科学的研究の応用
Tachykinin NK2 Receptor Antagonism
A study highlights the synthesis of spiropiperidines, including 3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrating potent and selective antagonism of the tachykinin NK2 receptor. These compounds were evaluated for their affinity in a rat colon binding assay, showing significant antagonistic activity, particularly in guinea pig trachea, with pronounced selectivity for NK2 over NK1 receptors. This antagonist activity was also potent and long-lasting against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs, administered both intravenously and orally (Smith et al., 1995).
Antihypertensive Properties
Another research focus is on the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives substituted at the 8 position. These compounds were tested as antihypertensive agents in spontaneous hypertensive rats. The study found that specific substitutions enhanced activity, particularly indicating the compounds as alpha-adrenergic blockers. The research suggests potential applications of these compounds in managing hypertension, with some derivatives showing promise as mixed alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).
Antimicrobial and Antitumor Activities
Research on the microwave-assisted synthesis of pyrazolopyridines based on the dimethylaminomethylene compound reveals the potential for antimicrobial and antitumor activities. The study evaluated the antioxidant activity of these compounds, with some showing significant effects. Additionally, antitumor activity against liver and breast cell lines was tested, highlighting compounds with promising efficacy. The research indicates a potential pathway for developing new therapeutic agents with dual antimicrobial and antitumor properties (El‐Borai et al., 2013).
Anticancer and Antidiabetic Applications
A study on the development of spirothiazolidines analogs explores their anticancer and antidiabetic effects. The research synthesizes a series of compounds through reactions with nitrogen nucleophiles, displaying significant activities against human breast carcinoma and liver carcinoma cell lines. Moreover, some compounds exhibited alpha-amylase and alpha-glucosidase inhibitory activities, suggesting their potential as therapeutic agents for cancer and diabetes management (Flefel et al., 2019).
特性
IUPAC Name |
3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-23(2)15-16-26-17-22(29-21(26)28)9-13-25(14-10-22)20(27)18-5-7-19(8-6-18)24-11-3-4-12-24/h5-8H,3-4,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPPIQWTNTDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCCC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)
![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)




![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)